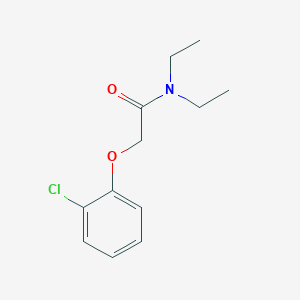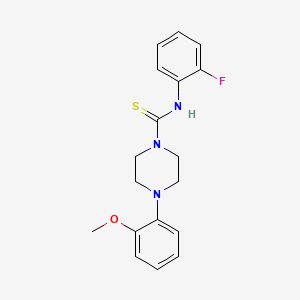![molecular formula C14H10F3N3O4 B5752620 N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as NTU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways.
作用機序
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea exerts its inhibitory effect on PTPs by binding to the catalytic site of the enzyme and blocking its activity. This results in the accumulation of phosphorylated proteins, which can lead to downstream signaling events. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to be highly selective for PTPs, with little or no effect on other phosphatases or kinases.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cell culture studies, N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to enhance insulin signaling and glucose uptake, reduce inflammation, and inhibit cancer cell proliferation and migration. In animal studies, N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to improve glucose tolerance, reduce body weight gain, and inhibit tumor growth.
実験室実験の利点と制限
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for investigating their role in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a small molecule inhibitor, which means that it may not be suitable for studying the role of PTPs in larger protein complexes. In addition, its inhibitory effect on PTPs may be overcome by high concentrations of substrate, which can limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One area of interest is the development of more potent and selective inhibitors of PTPs based on the structure of N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. Another area of interest is the investigation of the role of PTPs in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea as a therapeutic agent for the treatment of cancer, diabetes, and other diseases is an area of active research.
合成法
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea can be synthesized using a multistep process involving the reaction of 3-nitroaniline with 4-trifluoromethoxyaniline, followed by the addition of phosgene and subsequent reaction with ammonia. The final product is obtained after purification and recrystallization.
科学的研究の応用
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively used in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to investigate their role in insulin signaling, immune responses, and cancer progression.
特性
IUPAC Name |
1-(3-nitrophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)24-12-6-4-9(5-7-12)18-13(21)19-10-2-1-3-11(8-10)20(22)23/h1-8H,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNVMOMFWHRDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)


![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)


